molecular formula C19H28Cl2N2O B12708325 Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- CAS No. 171261-28-2

Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo-

Cat. No.: B12708325
CAS No.: 171261-28-2
M. Wt: 371.3 g/mol
InChI Key: UQXPJXNKZRBETP-UHFFFAOYSA-N
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Description

Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- is a complex organic compound with a molecular formula of C19H27ClN2O. This compound is known for its unique structural features, which include a benzamide core, a butyl chain, a chlorine atom, and a bicyclic azabicyclo moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the butyl chain and the chlorine atom. The final step involves the incorporation of the azabicyclo moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the purity of the final product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds .

Scientific Research Applications

Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and azabicyclo compounds, such as:

Uniqueness

The uniqueness of Benzamide, N-butyl-4-chloro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- lies in its specific structural features and the resulting chemical and biological properties. Its combination of a benzamide core, a butyl chain, a chlorine atom, and a bicyclic azabicyclo moiety distinguishes it from other similar compounds and contributes to its diverse range of applications .

Properties

CAS No.

171261-28-2

Molecular Formula

C19H28Cl2N2O

Molecular Weight

371.3 g/mol

IUPAC Name

N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride

InChI

InChI=1S/C19H27ClN2O.ClH/c1-3-4-11-22(19(23)14-5-7-15(20)8-6-14)18-12-16-9-10-17(13-18)21(16)2;/h5-8,16-18H,3-4,9-13H2,1-2H3;1H

InChI Key

UQXPJXNKZRBETP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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